molecular formula C27H19NO5 B11383851 7,8-dimethyl-4-oxo-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B11383851
M. Wt: 437.4 g/mol
InChI Key: SDCBJBLFQSYYDM-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a chromene structure, which is further substituted with a benzoyl group and a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the benzoyl group through Friedel-Crafts acylation. The chromene moiety is then constructed via a cyclization reaction, and the final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(2-benzoyl-1-benzofuran-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other benzofuran and chromene derivatives:

    Similar Compounds: Examples include N-(2-benzoyl-1-benzofuran-3-yl)acetamide and N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide.

    Uniqueness: The presence of both benzofuran and chromene moieties, along with the specific substitution pattern, makes this compound unique. Its structural complexity and potential biological activities distinguish it from other similar compounds.

Properties

Molecular Formula

C27H19NO5

Molecular Weight

437.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H19NO5/c1-15-12-13-18-20(29)14-22(33-25(18)16(15)2)27(31)28-23-19-10-6-7-11-21(19)32-26(23)24(30)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,28,31)

InChI Key

SDCBJBLFQSYYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5)C

Origin of Product

United States

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